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For Researchers, Scientists, and Drug Development Professionals

Introduction to SBFI Ratiometric Imaging for
Intracellular Sodium Measurement
Sodium-binding benzofuran isophthalate (SBFI) is a fluorescent indicator dye used for the

quantitative measurement of intracellular sodium concentrations ([Na⁺]i). As a ratiometric dye,

SBFI's fluorescence excitation spectrum shifts upon binding to Na⁺ ions.[1] Specifically, the

fluorescence intensity at 340 nm excitation increases as [Na⁺]i rises, while the intensity at 380

nm excitation decreases.[1] The ratio of the fluorescence emission intensities at these two

excitation wavelengths (F340/F380) is directly proportional to the intracellular sodium

concentration.[1] This ratiometric approach offers significant advantages for quantitative

microscopy, as it minimizes issues such as uneven dye loading, photobleaching, and variations

in cell thickness.[2]

The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye

that can be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group,

trapping the active SBFI dye in the cytoplasm.[3]

Accurate measurement of [Na⁺]i is crucial in various fields of biological research, including

neuroscience, cardiovascular physiology, and cancer biology, as well as in drug development

for screening compounds that modulate ion channel and transporter activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b050584?utm_src=pdf-interest
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-does-sbfi-work-as-a-sodium-indicator
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-does-sbfi-work-as-a-sodium-indicator
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-does-sbfi-work-as-a-sodium-indicator
https://www.chroma.com/products/product-families/fluorescence-products/fluorescence-sets
https://www.thermofisher.com/order/catalog/product/S1263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recommended Microscope Filter Set for SBFI
Ratiometric Imaging
A critical component for successful SBFI ratiometric imaging is the selection of an appropriate

fluorescence filter set. The filter set must efficiently excite SBFI at both 340 nm and 380 nm

and collect the emitted fluorescence centered around 505 nm.

Component Wavelength/Description Purpose

Excitation Filter 1
340/15 nm (Center

Wavelength/Bandwidth)
Excites Na⁺-bound SBFI.

Excitation Filter 2
380/15 nm (Center

Wavelength/Bandwidth)
Excites Na⁺-free SBFI.

Dichroic Mirror 415 nm Longpass (415DCLP)

Reflects the excitation light

(340 nm and 380 nm) to the

sample and transmits the

emission light.

Emission Filter

510/40 nm (Center

Wavelength/Bandwidth) or

510WB40

Collects the fluorescence

emission from both Na⁺-bound

and Na⁺-free SBFI, centered

around 505 nm.[4]

Note: The specifications provided are typical and may be sourced from manufacturers like

Omega Optical or Chroma Technology.[2][4][5][6]

Experimental Protocols
SBFI-AM Stock Solution Preparation

Prepare a 1-10 mM stock solution of SBFI-AM in high-quality, anhydrous dimethyl sulfoxide

(DMSO).

For ease of use, this stock solution can be aliquoted into smaller volumes and stored at

-20°C, protected from light and moisture.
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Cell Loading with SBFI-AM
This protocol is a general guideline and should be optimized for your specific cell type and

experimental conditions.

Cell Preparation: Plate cells on coverslips or in imaging dishes and culture until they reach

the desired confluence.

Loading Solution Preparation:

For a final loading concentration of 5-10 µM SBFI-AM, dilute the SBFI-AM stock solution in

a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

To aid in the solubilization of the AM ester in the aqueous loading buffer, it is

recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%). First, mix the

SBFI-AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in

the buffer.

Cell Loading:

Remove the culture medium from the cells and wash once with the physiological buffer.

Add the SBFI-AM loading solution to the cells.

Incubate for 60-120 minutes at room temperature (approximately 25°C). Loading at room

temperature can help reduce dye compartmentalization within organelles.[7]

De-esterification:

After loading, wash the cells twice with the physiological buffer to remove extracellular

dye.

Incubate the cells in fresh buffer for at least 30 minutes to allow for the complete de-

esterification of the SBFI-AM by cellular esterases.

Preventing Dye Leakage: To inhibit the extrusion of the active SBFI dye from the cells by

organic anion transporters, the buffer used for de-esterification and imaging can be

supplemented with 1-2.5 mM probenecid.[7]
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Experimental workflow for SBFI ratiometric imaging.

Ratiometric Imaging
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence

microscope equipped with a suitable filter set and a light source capable of rapidly switching

between 340 nm and 380 nm excitation.

Acquire fluorescence images at the two excitation wavelengths (340 nm and 380 nm) while

collecting the emission at ~505 nm.

It is crucial to subtract the background fluorescence from each image before calculating the

ratio. The background should be determined from a region of the coverslip that does not

contain any cells.
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Principle of SBFI ratiometric imaging.

In Situ Calibration
To convert the 340/380 fluorescence ratio into an absolute intracellular sodium concentration,

an in situ calibration is necessary.[8] This involves treating the cells with ionophores to

equilibrate the intracellular and extracellular Na⁺ concentrations.[7]

Calibration Solutions: Prepare a set of calibration buffers with known Na⁺ concentrations

(e.g., 0, 10, 20, 50, and 100 mM). To maintain a constant ionic strength, substitute Na⁺ with

K⁺ or another cation that does not interfere with the SBFI fluorescence.

Ionophore Treatment: At the end of the experiment, expose the SBFI-loaded cells to a

calibration buffer containing a mixture of ionophores, such as gramicidin (1-5 µM) and
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monensin (5-10 µM), to permeabilize the cell membrane to Na⁺ and K⁺.[9]

Ratio Measurement: Sequentially perfuse the cells with the different calibration buffers and

record the corresponding 340/380 fluorescence ratios (R).

Determine Rmin and Rmax:

Rmin is the ratio in the Na⁺-free calibration buffer.

Rmax is the ratio in the high Na⁺ calibration buffer.

Calculate [Na⁺]i: The intracellular sodium concentration can be calculated using the

Grynkiewicz equation:[8]

[Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

Where:

Kd is the dissociation constant of SBFI for Na⁺. The in situ Kd for SBFI can be significantly

different from its in vitro value and should be determined experimentally.[10]

R is the experimentally measured 340/380 ratio.

Rmin is the ratio at zero intracellular Na⁺.

Rmax is the ratio at saturating intracellular Na⁺.

F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for Na⁺-free

and Na⁺-bound SBFI.

Data Presentation
The quantitative data from the in situ calibration should be summarized in a table to facilitate

the determination of the calibration parameters.
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[Na⁺] (mM) in Calibration
Buffer

Mean 340/380 Ratio (R) Standard Deviation

0 Rmin value SD for Rmin

10 ... ...

20 ... ...

50 ... ...

100 Rmax value SD for Rmax

Conclusion
Ratiometric imaging with SBFI is a powerful technique for the quantitative analysis of

intracellular sodium dynamics. By utilizing the recommended filter set and following the detailed

protocols for cell loading, imaging, and in situ calibration, researchers can obtain reliable and

reproducible measurements of [Na⁺]i, providing valuable insights into cellular physiology and

pathophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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